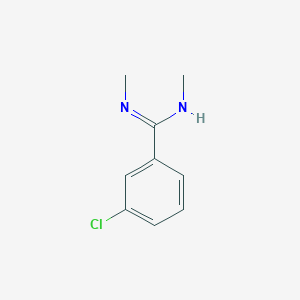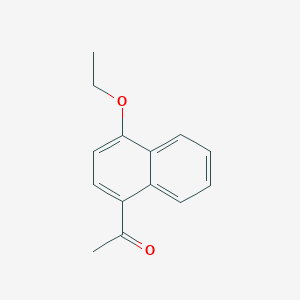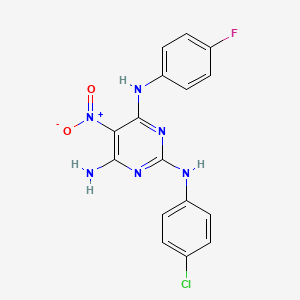![molecular formula C14H14N3O4+ B12467122 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is a chemical compound with the molecular formula C14H14N3O4 This compound is characterized by the presence of a pyridinium ring, a carbamoyl group, and a nitrophenoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
Uniqueness
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N3O4+ |
|---|---|
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c15-14(18)11-5-7-16(8-6-11)9-10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H-,15,18)/p+1 |
Clave InChI |
ZAAXWPZGYHRHQK-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC[N+]2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
![1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one](/img/structure/B12467051.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
methyl}phenol](/img/structure/B12467078.png)


![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
